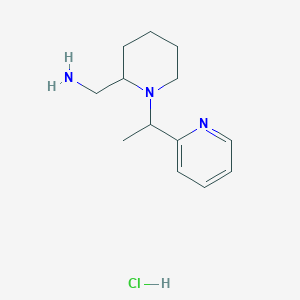
(1-(1-(Pyridin-2-yl)ethyl)piperidin-2-yl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(1-(Pyridin-2-yl)ethyl)piperidin-2-yl)methanamine hydrochloride, also known as PEP, is a chemical compound that has been extensively studied for its potential applications in scientific research.
Scientific Research Applications
(1-(1-(Pyridin-2-yl)ethyl)piperidin-2-yl)methanamine hydrochloride has been studied for its potential applications in a wide range of scientific research fields, including neuroscience, pharmacology, and medicinal chemistry. It has been shown to have affinity for several neurotransmitter receptors, including the dopamine D2 receptor and the sigma-1 receptor. (1-(1-(Pyridin-2-yl)ethyl)piperidin-2-yl)methanamine hydrochloride has also been studied as a potential treatment for Parkinson's disease, as it has been shown to increase dopamine release in the brain.
Mechanism Of Action
(1-(1-(Pyridin-2-yl)ethyl)piperidin-2-yl)methanamine hydrochloride acts as a partial agonist at the dopamine D2 receptor and as an antagonist at the sigma-1 receptor. It has been shown to increase dopamine release in the brain, which may contribute to its potential therapeutic effects in Parkinson's disease. (1-(1-(Pyridin-2-yl)ethyl)piperidin-2-yl)methanamine hydrochloride has also been shown to modulate the activity of several ion channels, including the voltage-gated potassium channel and the N-methyl-D-aspartate (NMDA) receptor.
Biochemical And Physiological Effects
(1-(1-(Pyridin-2-yl)ethyl)piperidin-2-yl)methanamine hydrochloride has been shown to have several biochemical and physiological effects, including increasing dopamine release in the brain, modulating ion channel activity, and altering neuronal excitability. It has also been shown to have potential anti-inflammatory effects, as it has been shown to inhibit the production of inflammatory cytokines in vitro.
Advantages And Limitations For Lab Experiments
(1-(1-(Pyridin-2-yl)ethyl)piperidin-2-yl)methanamine hydrochloride has several advantages for use in lab experiments, including its high purity and well-established synthesis method. However, it also has several limitations, including its limited solubility in aqueous solutions and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on (1-(1-(Pyridin-2-yl)ethyl)piperidin-2-yl)methanamine hydrochloride, including further studies on its potential therapeutic effects in Parkinson's disease, as well as its potential applications in other neurological disorders. Additionally, further studies are needed to elucidate the mechanism of action of (1-(1-(Pyridin-2-yl)ethyl)piperidin-2-yl)methanamine hydrochloride and its effects on ion channel activity and neuronal excitability. Finally, further studies are needed to optimize the synthesis method of (1-(1-(Pyridin-2-yl)ethyl)piperidin-2-yl)methanamine hydrochloride for higher yields and purity.
Synthesis Methods
(1-(1-(Pyridin-2-yl)ethyl)piperidin-2-yl)methanamine hydrochloride can be synthesized using a multistep process involving the reaction of piperidine with 2-bromopyridine, followed by reduction and reductive amination. The final product is obtained as a hydrochloride salt. The synthesis method has been extensively reported in the literature and has been optimized for high yields and purity.
properties
IUPAC Name |
[1-(1-pyridin-2-ylethyl)piperidin-2-yl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3.ClH/c1-11(13-7-2-4-8-15-13)16-9-5-3-6-12(16)10-14;/h2,4,7-8,11-12H,3,5-6,9-10,14H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSPZYTIKUBEPBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)N2CCCCC2CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(1-(Pyridin-2-yl)ethyl)piperidin-2-yl)methanamine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methyl-N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-3-nitrobenzenesulfonamide](/img/structure/B2846399.png)

![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-4-(N-ethyl-N-phenylsulfamoyl)benzamide](/img/structure/B2846401.png)

![2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-5-nitrobenzoic acid](/img/structure/B2846406.png)
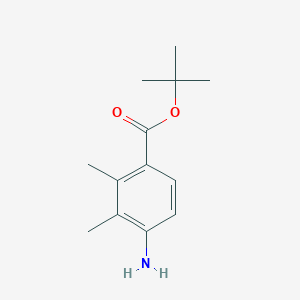
![4-[(Propylimino)methyl]benzenol](/img/structure/B2846408.png)
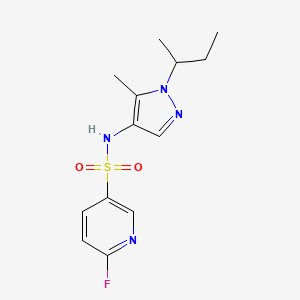
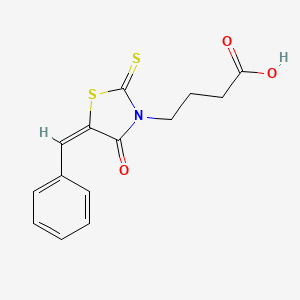
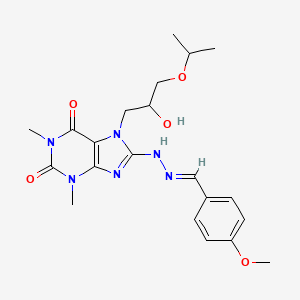

![3-(3-Nitrophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2846415.png)
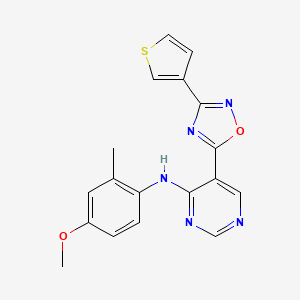
![N-(furan-2-ylmethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2846422.png)